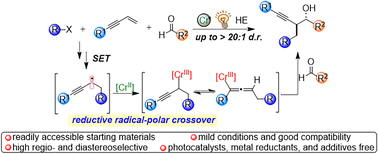Diastereoselective 1,2-difunctionalization of 1,3-enynes enabled by merging photoexcited Hantzsch ester with chromium catalysis†
Organic Chemistry Frontiers Pub Date: 2023-10-20 DOI: 10.1039/D3QO01522J
Abstract
1,3-Enynes have been widely recognized as prevalent synthons for the construction of valuable allenes, 1,3-dienes, and propargylic derivatives. However, significant advancements have primarily focused on elucidating the ionic reaction mechanism. The selective difunctionalization of 1,3-enynes involving radicals remains an outstanding challenge in particular within the realm of radical 1,2-difunctionalization. Herein, we present a comprehensive account of the regio- and diastereoselective radical multicomponent 1,2-dialkylation of 1,3-enynes via photoexcited Hantzsch ester and chromium co-catalysis to furnish highly valuable homopropargylic alcohols. Our protocol shows excellent compatibility and 1,2-regioselectivity. Remarkably, this innovative approach obviates the need for external photocatalysts, stoichiometric metal reductants, or additional additives, offering a novel strategy for the valuable transformation of 1,3-enynes.


Recommended Literature
- [1] Facile formation of a microporous chitosan hydrogel based on self-crosslinking†
- [2] Gd3+-Ion-induced carbon-dots self-assembly aggregates loaded with a photosensitizer for enhanced fluorescence/MRI dual imaging and antitumor therapy†
- [3] Performance of Ag/Al2O3 catalysts in the liquid phase oxidation of glycerol – effect of preparation method and reaction conditions†
- [4] Engineering bimetal Cu, Co sites on 3D N-doped porous carbon nanosheets for enhanced oxygen reduction electrocatalysis†
- [5] Correction: Lipid composition modulates the intestine digestion rate and serum lipid status of different edible oils: a combination of in vitro and in vivo studies
- [6] Highly dispersed Ag nanoparticles embedded in alumina nanobelts as excellent surface-enhanced Raman scattering substrates†
- [7] Synthesis, characterization, and biological verification of asialoglycoprotein receptor-targeted lipopolysaccharide-encapsulated PLGA nanoparticles for the establishment of a liver fibrosis animal model†
- [8] Synthesis of Al4C3 nanowalls viathermal evaporation and potential application in vacuum microelectronic devices as cold electron emitters
- [9] 77. The Fries rearrangement. Part IV. Study of the reversibility of the reaction
- [10] A supramolecular dual-donor artificial light-harvesting system with efficient visible light-harvesting capacity†

Journal Name:Organic Chemistry Frontiers
Research Products
-
CAS no.: 16742-48-6









